Mabuterol-D9 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

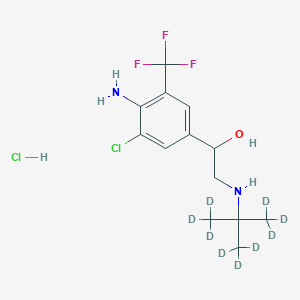

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDXJOMPMIKGP-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353867-83-0 | |

| Record name | 1353867-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Definitive Guide to Mabuterol-D9 Hydrochloride: Enhancing Precision in Bioanalytical Quantification

This technical guide provides an in-depth exploration of Mabuterol-D9 hydrochloride, a critical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, its essential role in modern analytical chemistry, and provide detailed, field-proven methodologies for its application. This document is structured to offer not just procedural steps, but a foundational understanding of the scientific principles that ensure data integrity and analytical robustness.

Introduction: The Need for a Stable Isotope-Labeled Standard

Mabuterol is a selective beta-2 adrenergic receptor agonist, investigated for its bronchodilatory effects in treating respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] As with any therapeutic agent, its efficacy and safety are directly linked to its pharmacokinetic and metabolic profile. Accurate quantification of Mabuterol in complex biological matrices such as plasma, urine, and tissue is therefore paramount during preclinical and clinical development, as well as in food safety monitoring for veterinary drug residues.

Quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity. However, this technique is susceptible to variations that can compromise accuracy, including:

-

Matrix Effects: Co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[2]

-

Sample Preparation Inconsistencies: Analyte recovery can vary between samples during multi-step extraction processes.[3]

-

Instrumental Drift: Minor fluctuations in instrument performance over an analytical run can introduce variability.[3]

To counteract these challenges, an ideal internal standard (IS) is employed. This compound is the deuterated, or stable isotope-labeled (SIL), analogue of Mabuterol.[2][4] It is chemically identical to the analyte of interest, but with nine hydrogen atoms replaced by deuterium. This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave almost identically during extraction and chromatographic separation.[4][5] By adding a known concentration of this compound to every sample at the beginning of the workflow, it serves as a robust internal reference, correcting for procedural and instrumental variability and ensuring the highest level of data accuracy and precision.[4][6]

Core Compound Profile: this compound

This compound is specifically synthesized as a high-purity, traceable reference material for analytical use.[6][7] It is not intended for therapeutic use.

| Property | Value | Source |

| Chemical Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | [4] |

| Synonyms | Mabuterol-(tert-butyl-d9) hydrochloride | [4] |

| CAS Number | 1353867-83-0 | [6][7] |

| Molecular Formula | C₁₃H₉D₉ClF₃N₂O·HCl | [4] |

| Molecular Weight | 356.26 g/mol | [4] |

| Parent Compound | Mabuterol (CAS: 54240-36-7) | [4] |

| Primary Use | Internal Standard for LC-MS/MS or GC-MS quantification | [6][7] |

The Principle of Isotope Dilution Mass Spectrometry

The use of this compound is an application of the isotope dilution mass spectrometry (IDMS) principle, which is considered a definitive analytical method. The core concept is that the SIL internal standard, when added to a sample, experiences the same physical and chemical effects as the native analyte throughout the entire analytical procedure.

The fundamental principle is that any loss of analyte during sample workup or any fluctuation in instrument response will affect the deuterated standard to the exact same degree.[3] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and is directly proportional to the analyte's concentration. This ratiometric measurement is the key to the enhanced precision and accuracy of the method.

Sources

- 1. [Determination of bambuterol in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to pharmacokinetic study] [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. | Semantic Scholar [semanticscholar.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Determination of β-Agonist Residues in Animal-Derived Food by a Liquid Chromatography-Tandem Mass Spectrometric Method Combined with Molecularly Imprinted Stir Bar Sorptive Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Mabuterol-D9 Hydrochloride: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Mabuterol-D9 hydrochloride, a deuterated analog of the β2-adrenergic agonist, Mabuterol. Designed for the scientific community, this document delves into the core chemical and physical properties of this stable isotope-labeled compound, its critical role in modern analytical chemistry, and the pharmacological context of its parent molecule.

Introduction: The Significance of Deuterated Standards

In the landscape of pharmaceutical research and development, particularly in pharmacokinetics, metabolism studies, and clinical mass spectrometry, the demand for high-precision quantitative analysis is paramount.[1] Stable isotope-labeled internal standards are indispensable tools that significantly enhance the accuracy and reliability of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] this compound, the deuterated form of Mabuterol, serves this exact purpose.[3] By replacing nine hydrogen atoms with deuterium, a stable, non-radioactive isotope, a compound is created that is chemically almost identical to the analyte of interest but is easily distinguishable by its mass.[2] This subtle mass shift is the key to its utility, allowing it to act as a robust internal standard to correct for variations during sample preparation and analysis.[2][4]

Mabuterol itself is a selective β2-adrenergic receptor agonist, investigated for its bronchodilatory effects in conditions like asthma and chronic obstructive pulmonary disease (COPD).[5][6][7] The study of such potent molecules requires meticulous analytical validation, a process greatly facilitated by its deuterated counterpart.[4]

Chemical Identity and Physicochemical Properties

This compound is characterized by the strategic incorporation of nine deuterium atoms into the tert-butyl group of the Mabuterol molecule.[][9] This isotopic labeling confers a higher molecular weight while preserving the fundamental chemical structure and reactivity of the parent compound.[9]

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | [][9][10] |

| CAS Number | 1353867-83-0 | [][11][12] |

| Molecular Formula | C₁₃H₉D₉ClF₃N₂O·HCl | [][12] |

| Molecular Weight | 356.26 g/mol | [][9][12] |

| Appearance | White to Off-White Solid | [12][13] |

| Purity | Typically ≥98% (isotopic and chemical) | [][12][13] |

| Storage Conditions | 2-8°C | [12][13] |

| Solubility | Soluble in methanol | [14] |

The synthesis of deuterated Mabuterol has been described in the scientific literature, outlining stable and simple synthetic routes to achieve high isotopic abundance, which is crucial for its function as an internal standard.[15]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

To appreciate the context in which this compound is used, it is essential to understand the mechanism of action of its non-deuterated parent, Mabuterol. As a selective β2-adrenergic receptor agonist, Mabuterol primarily targets β2-adrenoceptors, which are G-protein coupled receptors (GPCRs) abundant in the smooth muscle cells of the airways.[5][6][16]

Activation of these receptors initiates a downstream signaling cascade, leading to bronchodilation.[17][18] The binding of an agonist like Mabuterol to the β2-adrenergic receptor triggers a conformational change, leading to the activation of the associated Gs protein.[19] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[19][20] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and making breathing easier.[18][21]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. veeprho.com [veeprho.com]

- 4. This compound ISO 17034 - High-Purity Deuterated Reference Standard for LC-MS/MS Quantification (CAS 1353867-83-0) [witega.de]

- 5. What is Mabuterol Hydrochloride used for? [synapse.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pharmacological studies of mabuterol, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (1353867-83-0) for sale [vulcanchem.com]

- 10. Mabuterol-d9 | C13H18ClF3N2O | CID 71312572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mabuterol D9 hydrochloride | LGC Standards [lgcstandards.com]

- 12. achemtek.com [achemtek.com]

- 13. achemtek.com [achemtek.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mabuterol - Wikipedia [en.wikipedia.org]

- 17. Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation. | Semantic Scholar [semanticscholar.org]

- 18. youtube.com [youtube.com]

- 19. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of Stable Isotope Labeled D9-Mabuterol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of D9-Mabuterol, a stable isotope-labeled (SIL) analog of the β2-adrenergic receptor agonist, Mabuterol. As the demand for high-precision quantitative bioanalysis in drug development continues to grow, the use of SIL internal standards has become indispensable for robust and reliable pharmacokinetic (PK) and metabolic studies.[1][2] This document details the strategic rationale, retrosynthetic analysis, and step-by-step experimental protocols for the efficient synthesis of D9-Mabuterol. We will explore the causality behind key experimental choices, from the preparation of critical precursors to the final reductive amination and purification. Furthermore, this guide includes detailed analytical characterization data and visualizations to provide a self-validating framework for researchers aiming to replicate or adapt this synthesis.

Introduction: The Rationale for D9-Mabuterol

Mabuterol, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol, is a selective β2-adrenergic receptor agonist investigated for its bronchodilatory effects.[3] To accurately quantify its concentration in complex biological matrices such as plasma or urine, an ideal internal standard is required for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A stable isotope-labeled version of the analyte is the gold standard for an internal standard because it co-elutes with the analyte and exhibits nearly identical ionization efficiency, thereby compensating for matrix effects and variations in sample preparation.[4]

The synthesis of D9-Mabuterol, where the nine protons of the tert-butyl group are replaced with deuterium, offers a significant mass shift (+9 Da) that is well outside the natural isotopic distribution of the unlabeled analyte, ensuring no cross-signal interference.[5] The deuterium atoms are placed on the tert-butyl group, a site known to be susceptible to metabolic hydroxylation in related compounds.[6] This strategic placement can also be used to investigate the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow down metabolism at that site, potentially altering the drug's pharmacokinetic profile.[2]

This guide will provide the necessary technical details to empower researchers to synthesize and characterize D9-Mabuterol with high isotopic and chemical purity.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of D9-Mabuterol is approached through a convergent strategy. The core of the strategy lies in the coupling of a deuterated amine moiety with a non-deuterated aromatic ketone precursor, followed by the reduction of the resulting intermediate.

Retrosynthetic Analysis:

Our retrosynthetic disconnection of D9-Mabuterol (1) cleaves the C-N bond formed during the final reductive amination step. This reveals two key synthons: the α-bromoketone 2 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone) and commercially available or synthetically prepared tert-butylamine-d9 3 . The α-bromoketone 2 can be readily prepared from the corresponding acetophenone 4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone) via an α-bromination reaction.

Caption: Retrosynthetic analysis of D9-Mabuterol.

Overall Synthetic Workflow:

The forward synthesis involves three main stages:

-

Synthesis of the Key Precursor (4): Preparation of 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone.

-

Bromination (Formation of 2): Conversion of the acetophenone precursor to the reactive α-bromoketone.

-

Deuterium Incorporation and Final Assembly (Formation of 1): Reductive amination of the α-bromoketone with tert-butylamine-d9, followed by reduction to yield D9-Mabuterol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Mechanism of action of deuterated beta-2 agonists

An In-Depth Technical Guide to the Mechanism of Action of Deuterated Beta-2 Agonists

Introduction

The beta-2 adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily, is a cornerstone of therapeutic intervention in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Agonists targeting this receptor induce bronchodilation, providing rapid relief from airflow obstruction and improving respiratory function.[2][3][4] The evolution of drug design has introduced novel strategies to optimize the therapeutic profiles of existing pharmacophores. One such strategy is selective deuteration, a process of replacing one or more hydrogen atoms in a drug molecule with its stable, non-radioactive isotope, deuterium.[5][6]

This technical guide provides a comprehensive exploration of the mechanism of action of deuterated beta-2 agonists. As a senior application scientist, the objective is not merely to list facts but to synthesize the underlying principles, from quantum mechanics to clinical application. We will dissect the foundational science of β2AR signaling and the deuterium kinetic isotope effect (KIE), analyze how this subtle atomic substitution profoundly alters a drug's pharmacokinetic journey without fundamentally changing its pharmacodynamic handshake with the receptor, and detail the experimental workflows required to validate these mechanisms.

Part 1: Foundational Principles

The Beta-2 Adrenergic Receptor (β2AR) Signaling Cascade

The β2AR is predominantly expressed on the smooth muscle cells of the airways.[4][7] Its activation by an agonist initiates a well-characterized signaling cascade that culminates in muscle relaxation and bronchodilation.

Canonical Gs-Coupled Pathway:

-

Agonist Binding: A β2-agonist binds to the orthosteric site of the receptor, inducing a conformational change.[8]

-

G-Protein Coupling: The activated receptor couples with a heterotrimeric Gs protein. This promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.[8]

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, a membrane-bound enzyme.[4][7]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP).[3][4][8]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[3][9]

-

Downstream Effects: PKA phosphorylates several downstream targets, including myosin light-chain kinase (MLCK), leading to its inactivation. This, combined with other ion channel effects, reduces intracellular calcium concentrations, resulting in smooth muscle relaxation and bronchodilation.[3]

While this Gs-PKA pathway is dominant, it is now understood that β2AR signaling is more complex, involving interactions with G-inhibitory (Gi) proteins and G-protein-independent pathways mediated by proteins like β-arrestin, which are crucial for receptor desensitization and internalization.[10][11]

Part 2: The Core Mechanism of Deuterated Beta-2 Agonists

The primary mechanism of action for a deuterated beta-2 agonist is not a change in its direct interaction with the β2AR, but rather a deliberate modification of its pharmacokinetic profile.

Impact on Pharmacokinetics (PK): The Intended Consequence

Strategic deuteration at sites of metabolic oxidation leads to several predictable and advantageous changes in the drug's pharmacokinetic properties.

-

Slower Metabolic Clearance: The KIE reduces the rate of metabolism by CYP enzymes, which is the foundational effect. [6][12]* Increased Half-Life (t½) and Exposure (AUC): With slower clearance, the drug remains in the systemic circulation for a longer period. [5]This results in a prolonged elimination half-life and a greater Area Under the Curve (AUC), signifying higher total drug exposure.

-

Improved Dosing Profile: The extended half-life can support less frequent dosing regimens (e.g., once-daily vs. twice-daily), which can significantly improve patient adherence. * Reduced Metabolite-Mediated Effects: Deuteration can decrease the formation of specific metabolites, which may be beneficial if those metabolites are associated with adverse effects or are inactive. [5][12]

Parameter Standard Beta-2 Agonist Deuterated Beta-2 Agonist Rationale for Change Clearance (CL) High Low KIE slows rate of CYP-mediated metabolism. Half-Life (t½) Short Long Slower clearance leads to prolonged duration in the body. Area Under Curve (AUC) Standard High Slower clearance results in greater total drug exposure. Peak Concentration (Cmax) May be high Potentially Lower/Similar Slower absorption/metabolism can blunt the peak. | Dosing Frequency | e.g., Twice-Daily | e.g., Once-Daily | Longer half-life sustains therapeutic levels for longer. |

Impact on Pharmacodynamics (PD): The Unchanged Interaction

A core principle of the "deuterium switch" strategy is that the pharmacodynamic properties of the molecule remain largely unaltered.

-

Receptor Binding Affinity (Ki): Deuterium is sterically and electronically similar to hydrogen. []Its substitution does not change the three-dimensional shape of the pharmacophore responsible for receptor binding. Therefore, the affinity of the deuterated agonist for the β2AR is expected to be nearly identical to its non-deuterated counterpart.

-

Receptor Activation Potency (EC50): The intrinsic ability of the bound agonist to induce the conformational change in the receptor and trigger the downstream signaling cascade should also be unaffected. The potency, measured as the concentration required to elicit 50% of the maximal response (EC50), is expected to remain unchanged.

The net result is that the deuterated drug is pharmacodynamically the same molecule at the receptor level, but its enhanced pharmacokinetic profile allows it to exert its therapeutic effect over a longer duration.

| Parameter | Standard Beta-2 Agonist | Deuterated Beta-2 Agonist | Rationale for No Change |

| Binding Affinity (Ki) | e.g., 5 nM | ~5 nM | Deuteration does not alter molecular shape or binding interactions. |

| Functional Potency (EC50) | e.g., 10 nM | ~10 nM | Intrinsic ability to activate the receptor is preserved. |

| Maximal Efficacy (Emax) | 100% | 100% | The drug is a full agonist in both forms. |

Part 3: Experimental Validation Workflows & Protocols

A rigorous, self-validating system of experiments is required to confirm the proposed mechanism of action. The workflow must independently assess the pharmacodynamic and pharmacokinetic properties of the deuterated compound against its parent analogue.

In Vitro Characterization Workflow

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine and compare the binding affinity (Ki) of a deuterated and non-deuterated beta-2 agonist for the human β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Culture HEK293 cells stably expressing the human β2AR. Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge to pellet the cell debris, then ultracentrifuge the supernatant to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine protein concentration via a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol, a β-antagonist) to all wells.

-

Competition: Add increasing concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) of the unlabeled test compounds (deuterated agonist and non-deuterated agonist) in separate wells.

-

Controls: Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of a potent unlabeled antagonist, like propranolol).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand. [14][15]7. Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter. [15]8. Data Analysis: Subtract non-specific binding from all other values. Plot the percent specific binding against the log concentration of the competitor. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based cAMP Functional Assay

Objective: To determine and compare the functional potency (EC50) and efficacy (Emax) of the deuterated and non-deuterated agonists.

Methodology:

-

Cell Culture: Seed cells expressing the β2AR (e.g., CHO or HEK293 cells) into a 384-well plate and culture overnight.

-

Assay Preparation: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Stimulation: Add increasing concentrations of the test agonists to the wells. Include a control agonist (e.g., isoproterenol) for comparison.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescent (e.g., GloSensor™) assay. [16][17]These assays provide a quantitative signal directly proportional to the amount of cAMP produced.

-

Data Analysis: Plot the response (e.g., HTRF ratio or luminescence) against the log concentration of the agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and Emax for each compound.

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To directly measure and compare the rate of metabolic degradation of the deuterated and non-deuterated agonists.

Methodology:

-

System Preparation: Prepare a reaction mixture containing pooled human liver microsomes (as a source of CYP enzymes) and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a low concentration (e.g., 1 µM) of the test compound (deuterated or non-deuterated agonist).

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the enzymatic reaction and precipitate proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of the parent drug in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the natural log of the percentage of the parent drug remaining versus time. The slope of the initial linear portion of this plot corresponds to the degradation rate constant (k). The in vitro half-life can be calculated as t½ = 0.693 / k. Comparing the t½ values for the deuterated and non-deuterated compounds provides a direct measure of the KIE on metabolic stability.

Part 4: Clinical Implications and Future Directions

The strategic application of deuteration to beta-2 agonists is not merely a scientific curiosity; it has tangible clinical and regulatory implications. The successful development of deutetrabenazine for Huntington's disease validated the "deuterium switch" as a viable regulatory pathway. [18][19][]The FDA considers deuterated analogs to be New Chemical Entities (NCEs), providing a route for patent exclusivity and commercial development. [21] For beta-2 agonists, the clinical advantages are clear:

-

Enhanced Patient Adherence: A transition from a twice-daily to a once-daily dosing regimen can dramatically improve patient compliance, a critical factor in managing chronic respiratory diseases. * Improved Safety and Tolerability: By stabilizing plasma concentrations and reducing peak-to-trough fluctuations, deuteration may mitigate dose-related side effects such as tachycardia and tremor. []Furthermore, reducing the metabolic burden could lower the risk of drug-drug interactions. [12] Future research will likely focus on applying this strategy to other drug classes and exploring "de novo" design of deuterated molecules rather than just modifying existing drugs. The key will always be a rational design approach, identifying the precise metabolic liabilities of a parent molecule to ensure that deuteration provides a meaningful therapeutic advantage.

Conclusion

The mechanism of action of deuterated beta-2 agonists is a compelling example of precision pharmaceutical design. The core innovation lies not in altering the drug's interaction with its target, but in fortifying the molecule against metabolic degradation through the kinetic isotope effect. This leads to a superior pharmacokinetic profile—characterized by a longer half-life and increased exposure—which in turn prolongs the drug's well-established pharmacodynamic effect of β2AR-mediated bronchodilation. The experimental workflows outlined herein provide a robust framework for validating this dual mechanism of unchanged PD and enhanced PK. As this technology matures, it promises to yield a new generation of medicines with improved convenience, safety, and efficacy for patients with respiratory diseases.

References

-

Johnson, M. (2002). Beta2-adrenoceptors: mechanisms of action of beta2-agonists. Paediatric Respiratory Reviews, 3(2), 148-153. [Link]

-

Raffa, R., Pergolizzi, J., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9, 440-446. [Link]

-

Wikipedia. (n.d.). Beta2-adrenergic agonist. [Link]

-

Patel, B., & Shah, Z. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]

-

Gant, T. G. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 56(10), 3595-3611. [Link]

-

Grokipedia. (n.d.). Deuterated drug. [Link]

-

Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 88(8), 854-862. [Link]

-

Erickson, B. E. (2017). FDA approves first deuterated drug. C&EN Global Enterprise, 95(15), 7. [Link]

-

Patsnap Synapse. (2024). What are B2 receptor agonists and how do they work? [Link]

-

RxList. (2022). How Do Beta2 Agonists Work? [Link]

-

Martin, A. M., & Ostrom, R. S. (2002). Novel beta2-adrenergic receptor signaling pathways. Current Opinion in Pharmacology, 2(3), 302-307. [Link]

-

Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

-

Wikipedia. (n.d.). Deuterated drug. [Link]

-

ResearchGate. (n.d.). Schematic representation of the beta 1- and beta 2-adrenergic receptor... [Link]

-

Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology, 192(12), 5493-5499. [Link]

-

Fallacara, A. L., et al. (2018). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry, 61(1), 1-15. [Link]

-

Wang, X., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Current Drug Metabolism, 23(10), 863-875. [Link]

-

Wikipedia. (n.d.). Beta-2 adrenergic receptor. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.2.1-1.2.17. [Link]

-

Innoprot. (n.d.). beta2 adrenoceptor Assay. [Link]

-

Hill, S. J. (1990). Radioligand Binding Studies. In Methods in Molecular Biology. Humana Press. [Link]

-

Gherbi, K., et al. (2022). β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. British Journal of Pharmacology, 179(19), 4565-4581. [Link]

-

Cogo, R., et al. (1996). In vitro effect of beta 2-agonists on bacterial killing and superoxide anion (O2-) release from alveolar macrophages of patients with chronic bronchitis. Monaldi Archives for Chest Disease, 51(1), 18-22. [Link]

-

Hostrup, M., et al. (2012). In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. PLoS ONE, 7(6), e39498. [Link]

-

Shukla, A. K., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(11), 1043-1048. [Link]

-

BrainKart. (2017). Beta2-adrenergic agonists. [Link]

-

Ziment, I., & Au, J. P. (1987). Pharmacokinetics and pharmacodynamics of beta 2-agonists (in the light of fenoterol). Chest, 91(5 Suppl), 119S-124S. [Link]

-

Sial, M., & Baba, A. (2023). Beta2-Agonists. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. brainkart.com [brainkart.com]

- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 4. What are B2 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. How Do Beta2 Agonists Work? [rxlist.com]

- 8. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 16. innoprot.com [innoprot.com]

- 17. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 19. pubs.acs.org [pubs.acs.org]

- 21. salamandra.net [salamandra.net]

Mabuterol-D9 hydrochloride CAS number 1353867-83-0

An In-Depth Technical Guide to Mabuterol-D9 Hydrochloride

Abstract

This compound is the deuterium-labeled analogue of Mabuterol, a selective β2-adrenergic receptor agonist. This guide provides a comprehensive technical overview of its core properties, the pharmacological context of its parent compound, and its primary application as a high-fidelity internal standard in analytical and pharmacokinetic research. We will explore the underlying principles of stable isotope labeling, detail its use in quantitative mass spectrometry, and present standardized workflows for its application. This document serves as a critical resource for scientists leveraging this tool to achieve precision and accuracy in bioanalytical studies.

Introduction: The Significance of Isotopic Labeling

In modern pharmaceutical analysis and drug metabolism studies, accuracy and precision are paramount. This compound (CAS: 1353867-83-0) is a specialized tool designed to meet these demands. It is a stable isotope-labeled (SIL) version of Mabuterol, a bronchodilator investigated for respiratory conditions like asthma and COPD.[1][2] The strategic replacement of nine hydrogen atoms with deuterium on the tert-butyl group does not alter its fundamental chemical identity but increases its mass.[][4] This subtle modification makes this compound an invaluable internal standard for quantitative analysis, particularly in complex biological matrices where variability during sample preparation and detection can compromise results.[5][6] This guide will dissect the pharmacology of the parent compound, Mabuterol, to provide context for its analysis and then delve into the technical applications of its deuterated analogue.

Physicochemical Properties of this compound

Accurate characterization is the foundation of any analytical standard. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1353867-83-0 | [7][8] |

| Molecular Formula | C₁₃H₉D₉ClF₃N₂O·HCl | [4][8] |

| Molecular Weight | 356.26 g/mol | [8][9] |

| IUPAC Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | [][4] |

| Purity | Typically ≥98% (isotopic purity ~98 atom % D) | [][8] |

| Form | Solid (White) | [8] |

| Storage | 2-8°C | [8] |

| Parent Compound (Unlabeled) CAS | 54240-36-7 (hydrochloride); 56341-08-3 (base) | [][10] |

Pharmacology of the Parent Compound: Mabuterol

To understand the analytical need for Mabuterol-D9, one must first understand the biological activity of Mabuterol.

Mechanism of Action

Mabuterol is a selective β2-adrenergic receptor agonist.[1][10] These receptors are predominantly found on the smooth muscle cells of the airways.[1] Upon binding, Mabuterol initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and making it easier to breathe.[1][2] Its selectivity for the β2 receptor over other adrenergic receptors (e.g., β1 receptors in the heart) is a key therapeutic feature, designed to minimize cardiovascular side effects.[1]

Signaling Pathway

The activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a well-defined intracellular signaling pathway. This process is fundamental to its bronchodilatory effect.

Caption: Mabuterol's β2-adrenergic receptor signaling cascade.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in both animals and humans show that Mabuterol is readily absorbed after oral administration.[11][12] Peak blood levels are typically reached within the first few hours.[12] The compound is distributed to various tissues, with higher concentrations found in the liver, lung, and kidneys.[12]

Metabolism is a key aspect of its clearance. Studies in rats have identified that Mabuterol is primarily metabolized through an oxidative deamination pathway.[13] Several metabolites have been identified, including hydroxylated versions (M-1) and various acid derivatives (M-3 to M-6).[13] Notably, only the M-1 metabolite showed any significant pharmacological activity, though it was 2-10 times less potent than the parent Mabuterol.[13] This complex metabolic profile underscores the need for a precise analytical standard to differentiate the parent drug from its metabolites in biological samples.

The Role of Deuterium Labeling in Bioanalysis

This compound's primary utility stems from the principles of stable isotope dilution mass spectrometry.

The Ideal Internal Standard

In quantitative mass spectrometry (LC-MS), an internal standard (IS) is added to samples to correct for variability during the analytical process.[5] An ideal IS should be chemically identical to the analyte to ensure it behaves the same way during extraction, chromatography, and ionization, but it must be distinguishable by the mass spectrometer.[6]

Stable isotope-labeled compounds like Mabuterol-D9 are considered the "gold standard" for internal standards.[14][15] They co-elute with the unlabeled analyte and experience the same matrix effects (ion suppression or enhancement), allowing for highly accurate correction and quantification.[6] This is a significant advantage over using structural analogues, which may have different chromatographic retention times, extraction recoveries, or ionization efficiencies.[14][15]

The Kinetic Isotope Effect (KIE)

Replacing hydrogen with deuterium creates a stronger Carbon-Deuterium (C-D) bond compared to a Carbon-Hydrogen (C-H) bond.[16] This can slow down chemical reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the Kinetic Isotope Effect (KIE).[16] In drug development, this principle can be used to "harden" metabolically vulnerable positions on a drug molecule, potentially slowing its breakdown, extending its half-life, and improving its pharmacokinetic profile.[16][17] While Mabuterol-D9 is primarily used as an analytical standard, its existence highlights the potential for developing deuterated drugs with enhanced therapeutic properties.

Core Application: Quantitative Analysis Workflow

The primary function of this compound is to serve as an internal standard for the accurate quantification of Mabuterol in biological matrices such as plasma, urine, or tissue homogenates.

Caption: General workflow for quantification using a stable isotope-labeled internal standard.

Protocol: Quantification of Mabuterol in Plasma

This protocol provides a validated, step-by-step methodology for using Mabuterol-D9 HCl in a typical bioanalytical assay.

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Mabuterol and Mabuterol-D9 HCl (Internal Standard, IS) in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank plasma with varying known concentrations of Mabuterol.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the IS working solution (Mabuterol-D9 HCl) to every tube, ensuring the final concentration is consistent across all samples. Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution method to achieve chromatographic separation of Mabuterol from other matrix components.

-

Mass Spectrometry (MS/MS): Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Mabuterol and Mabuterol-D9. For example:

- Mabuterol: Q1 (Precursor Ion) → Q3 (Product Ion)

- Mabuterol-D9: Q1 (Precursor Ion + 9 Da) → Q3 (Product Ion)

- Note: Specific m/z transitions must be optimized experimentally.

4. Data Analysis:

-

Integrate the peak areas for both the Mabuterol and Mabuterol-D9 MRM transitions.

-

Calculate the peak area ratio (Mabuterol Area / Mabuterol-D9 Area) for all standards, QCs, and samples.

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression model.

-

Determine the concentration of Mabuterol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound (CAS: 1353867-83-0) is more than just a labeled compound; it is an enabling tool for high-integrity scientific research. By providing a near-perfect internal standard, it allows for the precise and accurate quantification of Mabuterol in complex biological systems.[7][18] This is essential for reliable pharmacokinetic, toxicokinetic, and drug metabolism studies.[] Understanding its application, grounded in the pharmacology of its parent compound and the principles of isotope dilution, empowers researchers to generate robust and reproducible data, ultimately accelerating the drug development process.

References

- Meagher, M. M., et al. (n.d.). Single dose pharmacokinetics of mabuterol in man. PubMed.

- (2024, June 15). What is Mabuterol Hydrochloride used for? Synapse.

- (n.d.). (S)-Mabuterol: A Technical Overview of its Discovery and Development. Benchchem.

- Tan, S., et al. (2005). Enantioselective pharmacokinetics of mabuterol in rats studied using sequential achiral and chiral HPLC. PubMed.

- (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments.

- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.

- Yuge, T., et al. (n.d.). Pharmacokinetic studies of mabuterol, a new selective beta 2-stimulant. I: Studies on the absorption, distribution and excretion in rats. PubMed.

- (n.d.). A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies. Benchchem.

- (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. SPEX CertiPrep.

- Stokvis, E., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.

- (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds. AquigenBio.

- (n.d.). Mabuterol-D9 (HCl Salt) | CAS 1353867-83-0. Veeprho.

- (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

- Horiba, M., et al. (1984). Pharmacokinetic studies of mabuterol, a new selective beta 2-stimulant. II: Urinary metabolites of mabuterol in rats and their pharmacological effects. PubMed.

- (n.d.). Deuterium-Labeled Compounds. BOC Sciences.

- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.

- (2025, May 29). Deuterated Compounds. Simson Pharma Limited.

- (n.d.). This compound | 1353867-83-0. A Chemtek.

- (n.d.). CAS 1353867-83-0 Mabuterol-[d9] hydrochloride. BOC Sciences.

- (n.d.). Mabuterol D9 hydrochloride. LGC Standards.

- (n.d.). Synthesis routes of Mabuterol Hydrochloride. Benchchem.

- (n.d.). Mabuterol D9 Hydrochloride | CAS No- 1353867-83-0. Simson Pharma Limited.

- (n.d.). Mabuterol Hydrochloride - Drug Targets, Indications, Patents. Synapse.

- (n.d.). This compound ISO 17034. WITEGA Laboratorien Berlin-Adlershof GmbH.

- (n.d.). Mabuterol. Wikipedia.

- (n.d.). Secretomotor and mucolytic effects of mabuterol, a novel bronchodilator. PubMed.

- (n.d.). Mabuterol-d9 | C13H18ClF3N2O | CID 71312572. PubChem - NIH.

- (n.d.). D9-Mabuterol hydrochloride. PDQ Scientific.

- (n.d.). Mabuterol | ADRB2 Agonist. MedchemExpress.com.

- (n.d.). D9-Mabuterol hydrochloride Solution (Solvent: Acetonitrile). HPC Standards.

- Kawakami, Y. (1984). First clinical studies on mabuterol. A summarizing report. PubMed.

- (n.d.). Mabuterol-d9 | β2 Agonist. MedChemExpress.

- Tu, Y., et al. (n.d.). Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol. PubMed.

Sources

- 1. What is Mabuterol Hydrochloride used for? [synapse.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mabuterol D9 hydrochloride | LGC Standards [lgcstandards.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. veeprho.com [veeprho.com]

- 8. achemtek.com [achemtek.com]

- 9. pdqscientific.com [pdqscientific.com]

- 10. Mabuterol - Wikipedia [en.wikipedia.org]

- 11. Single dose pharmacokinetics of mabuterol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic studies of mabuterol, a new selective beta 2-stimulant. I: Studies on the absorption, distribution and excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic studies of mabuterol, a new selective beta 2-stimulant. II: Urinary metabolites of mabuterol in rats and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 18. This compound ISO 17034 - High-Purity Deuterated Reference Standard for LC-MS/MS Quantification (CAS 1353867-83-0) [witega.de]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Mabuterol-D9

Introduction: The Role of Mabuterol and the Significance of Isotopic Labeling

Mabuterol is a selective β2-adrenergic receptor agonist, a class of compounds pivotal in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory effects.[1][2] These agents function by stimulating β2-adrenergic receptors in the smooth muscle of the airways, initiating a signaling cascade that leads to muscle relaxation and a widening of the air passages.[3][4] The therapeutic efficacy and safety of such drugs are of paramount importance, necessitating precise and accurate quantification in biological matrices for pharmacokinetic, metabolic, and therapeutic drug monitoring studies.

To achieve the high level of accuracy required in modern bioanalytical chemistry, stable isotope-labeled internal standards are indispensable. Mabuterol-D9 is the deuterated analog of Mabuterol, where nine hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution renders the molecule chemically identical to the parent drug in terms of its reactivity and chromatographic behavior, yet distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[5] This subtle but critical difference allows Mabuterol-D9 to serve as an ideal internal standard in quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The use of a stable isotope-labeled internal standard like Mabuterol-D9 is the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring the reliability and accuracy of the obtained quantitative data.[5]

This guide provides a comprehensive overview of the physical and chemical characteristics of Mabuterol-D9, intended for researchers, scientists, and drug development professionals. It delves into its structural and physicochemical properties, provides detailed experimental protocols for its application, and discusses the underlying principles of its use in quantitative bioanalysis.

Physicochemical and Structural Characteristics of Mabuterol-D9

The utility of Mabuterol-D9 as an internal standard is fundamentally linked to its well-defined physical and chemical properties. A thorough understanding of these characteristics is essential for method development, sample handling, and data interpretation.

Structural Information

The nine deuterium atoms in Mabuterol-D9 are strategically placed on the tert-butyl group, a site that is not susceptible to back-exchange with protons from the solvent under typical analytical conditions.[8] This ensures the isotopic stability of the internal standard throughout the analytical workflow. The synthesis of Mabuterol-D9 with a high isotopic abundance (typically ≥98%) has been described, confirming the location of the deuterium labels.

| Feature | Description | Source |

| Chemical Name | 1-(4-Amino-3-chloro-5-trifluoromethyl phenyl)-2-tert-butyl-D9-amino ethanol | [7] |

| Synonyms | Ambuterol-d9, D9-Mabuterol | [5] |

| CAS Number | 1246819-58-8 (free base) | [9] |

| Molecular Formula | C₁₃H₉D₉ClF₃N₂O | [9] |

| Molecular Weight | 319.80 g/mol | [9] |

| Isotopic Purity | ≥98% | |

| Deuterium Location | tert-butyl group |

Physicochemical Properties

The following table summarizes the key physicochemical properties of Mabuterol-D9. Where experimental data for the deuterated analog is not available, data for the unlabeled Mabuterol or computed values are provided as a reliable estimate.

| Property | Value | Notes | Source |

| Appearance | Off-white solid | [9] | |

| Melting Point | ~205-206 °C | Data for Mabuterol hydrochloride | [10][11] |

| Solubility | Fairly soluble in water. Soluble in methanol and acetonitrile. | Qualitative data for Mabuterol. | [10] |

| logP (XLogP3) | 2.5 | Computed value for Mabuterol. | [12] |

| Storage Conditions | 2-8°C, protected from light | Recommended for long-term stability. | [9] |

Application in Quantitative Analysis: A Validated LC-MS/MS Workflow

The primary application of Mabuterol-D9 is as an internal standard for the accurate quantification of Mabuterol in complex biological matrices such as plasma, urine, and tissue samples. The following section outlines a detailed, field-proven LC-MS/MS methodology, synthesizing common practices from established analytical methods.

Principle of Isotope Dilution Mass Spectrometry

The methodology relies on the principle of isotope dilution mass spectrometry. A known amount of Mabuterol-D9 is added to the biological sample at the beginning of the sample preparation process. The internal standard and the analyte (Mabuterol) are then co-extracted, concentrated, and analyzed by LC-MS/MS. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Rationale: SPE is a robust technique for extracting and concentrating analytes from complex matrices while removing interfering substances. A cation exchange mechanism is effective for basic compounds like Mabuterol.

-

Procedure:

-

To 1 mL of biological matrix (e.g., plasma, urine), add a precise volume of Mabuterol-D9 working solution to achieve a final concentration within the linear range of the assay.

-

Vortex mix the sample for 30 seconds.

-

Pre-condition a polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC) Conditions

-

Rationale: Reversed-phase chromatography is employed to separate Mabuterol from other components in the extract. A gradient elution ensures efficient separation and good peak shape.

-

Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm particle size)[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Injection Volume: 5 µL

-

3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[13] The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

-

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Mabuterol: m/z 311.1 → 237.0 (Quantifier), 311.1 → 217.0 (Qualifier)[1]

-

Mabuterol-D9: m/z 320.1 → 246.0 (Quantifier), 320.1 → 226.0 (Qualifier) (Proposed)

-

-

Collision Energy: Optimized for each transition to maximize signal intensity.

-

Data Analysis and Quality Control

A calibration curve is constructed by plotting the peak area ratio of Mabuterol to Mabuterol-D9 against the concentration of Mabuterol standards. The concentration of Mabuterol in unknown samples is then determined by interpolating their peak area ratios from the calibration curve. Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results.

Visualizing the Workflow and Fragmentation

To further elucidate the analytical process and the underlying mass spectrometric principles, the following diagrams are provided.

Caption: LC-MS/MS workflow for Mabuterol quantification.

Caption: Proposed fragmentation of Mabuterol precursor ion.

Conclusion

Mabuterol-D9 stands as a critical tool for researchers and scientists in the field of drug development and analysis. Its well-characterized physical and chemical properties, coupled with its isotopic stability, make it an exemplary internal standard for the precise and accurate quantification of Mabuterol. The detailed LC-MS/MS workflow provided in this guide offers a robust and reliable methodology that can be adapted for various research and monitoring applications. The principles and protocols outlined herein underscore the importance of high-quality, well-characterized reagents in ensuring the integrity and validity of scientific data.

References

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher. [Link]

-

Mabuterol. (n.d.). Merck Index. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

-

Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. [Link]

-

Mabuterol-d9. (n.d.). A Chemtek. [Link]

-

Mabuterol. (n.d.). PubChem. [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2015). ResearchGate. [Link]

-

Mabuterol-D9. (n.d.). Veeprho. [Link]

-

Multiple reaction monitoring (MRM) chromatograms showing the transitions corresponding to the quantifier ions of six β-agonists. (n.d.). ResearchGate. [Link]

-

Thermodynamic properties of agonist interactions with the beta adrenergic receptor-coupled adenylate cyclase system. II. Agonist binding to soluble beta adrenergic receptors. (1984). PubMed. [Link]

-

(S)-Mabuterol. (n.d.). PubChem. [Link]

-

Mass spectra of mabuterol, clenbuterol, brombuterol, mapenterol, clenpenterol, clenproperol, and clencyclohexerol. (n.d.). ResearchGate. [Link]

-

Study of physico-chemical properties of potential beta-adrenolytics. (n.d.). ResearchGate. [Link]

-

Beta-Adrenoceptor Agonists (β-agonists). (n.d.). CV Pharmacology. [Link]

-

Beta-adrenergic agonist. (n.d.). Wikipedia. [Link]

-

Mabuterol. (n.d.). Wikipedia. [Link]

-

Beta-Adrenergic Agonists. (2012). PMC - PubMed Central - NIH. [Link]

-

Multiple reaction monitoring (MRM) transitions and optimized mass... (n.d.). ResearchGate. [Link]

-

Results for "Multiple Reaction Monitoring (MRM)". (n.d.). Springer Nature Experiments. [Link]

-

Selected reaction monitoring. (n.d.). Wikipedia. [Link]

-

Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry. (2023). NIH. [Link]

-

Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measureme. (n.d.). ACP. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Kentucky. [Link]

-

Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

Sources

- 1. Mabuterol | C13H18ClF3N2O | CID 3995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mabuterol - Wikipedia [en.wikipedia.org]

- 3. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 4. Beta-Adrenergic Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mabuterol-D9 hydrochloride - Traceable Reference Standard for Residue Analysis (CAS 1353867-83-0) [witega.de]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. achemtek.com [achemtek.com]

- 10. Mabuterol [drugfuture.com]

- 11. biosynth.com [biosynth.com]

- 12. (S)-Mabuterol | C13H18ClF3N2O | CID 11551355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Selected reaction monitoring - Wikipedia [en.wikipedia.org]

The Indispensable Role of Deuterium Labeling in Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery and development, a nuanced understanding of a candidate molecule's metabolic fate is paramount. Among the sophisticated tools available to medicinal chemists and drug metabolism and pharmacokinetics (DMPK) scientists, deuterium labeling has emerged as a powerful and versatile strategy. This technique, involving the selective replacement of hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H or D), provides profound insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While chemically similar to hydrogen, the increased mass of deuterium can significantly influence the rate of metabolic reactions, a phenomenon that can be strategically exploited to enhance a drug's therapeutic potential.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the core principles of deuterium labeling, its diverse applications in drug metabolism studies, detailed experimental protocols, and a forward-looking perspective on its role in shaping the future of pharmaceutical development.

The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)

The utility of deuterium in drug development is fundamentally rooted in the Kinetic Isotope Effect (KIE) .[1][] This quantum mechanical phenomenon describes the change in the rate of a chemical reaction when an atom in a reactant is substituted with one of its isotopes. The primary driver of the KIE in the context of deuterated drugs is the difference in bond strength between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond.[1]

Due to its greater mass, deuterium forms a stronger covalent bond with carbon than hydrogen does.[3] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[] Since the cleavage of C-H bonds is a critical and often rate-limiting step in many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, replacing a hydrogen atom at a metabolically vulnerable site with deuterium can slow down the rate of metabolism.[][5][6][7] This "metabolic hardening" of a molecule is the cornerstone of deuterium's strategic application in drug design.[1]

The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) can vary depending on the specific reaction and the position of the deuterium label. In many CYP-mediated oxidative transformations, the KIE can be significant, providing a powerful tool to modulate a drug's pharmacokinetic profile.[5]

Strategic Applications of Deuterium Labeling in Drug Metabolism

The strategic incorporation of deuterium into a drug molecule offers a multitude of benefits throughout the drug discovery and development process.

Elucidating Metabolic Pathways

Deuterium-labeled compounds are invaluable tools for unraveling complex metabolic pathways.[8] By selectively labeling different positions on a molecule, researchers can trace the fate of the drug and its metabolites in various biological systems. This approach allows for the unambiguous identification of metabolic "soft spots"—the specific sites on a molecule that are most susceptible to enzymatic transformation.[1][5]

Enhancing Pharmacokinetic Profiles

One of the most significant applications of deuterium labeling is the intentional modification of a drug's pharmacokinetic properties to improve its therapeutic performance.[1][5]

-

Increased Metabolic Stability and Half-Life: By replacing hydrogens at primary sites of metabolism with deuterium, the rate of metabolic clearance can be reduced, leading to a longer circulating half-life of the drug.[1][3][] This can translate into more convenient dosing regimens for patients, potentially improving compliance.[5][9]

-

Improved Bioavailability: For orally administered drugs that undergo extensive first-pass metabolism in the gut wall or liver, deuteration can decrease the extent of this pre-systemic clearance, thereby increasing the amount of active drug that reaches systemic circulation.[1]

-

Reduced Formation of Undesirable Metabolites: Drug metabolism can sometimes lead to the formation of toxic or pharmacologically active metabolites with undesirable side effects.[1][10] Deuterating the metabolic site responsible for the formation of these metabolites can shunt metabolism towards alternative, safer pathways, leading to an improved safety and tolerability profile.[1]

-

Modulation of Active Metabolite Ratios: In instances where both a parent drug and its metabolite(s) contribute to the overall therapeutic effect or side-effect profile, deuterium labeling can be used to shift the metabolic ratio in a favorable direction.[1]

Use as Internal Standards in Bioanalytical Assays

Deuterium-labeled compounds are considered the gold standard for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[11][12] Because they are chemically identical to the analyte of interest, they exhibit nearly identical physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency.[11][12] This allows for accurate and precise quantification by correcting for variability throughout the analytical process.[11][13]

Experimental Workflows and Protocols

The successful application of deuterium labeling in drug metabolism studies requires a systematic and well-designed experimental approach.

Synthesis of Deuterated Compounds

The first step involves the chemical synthesis of the deuterated drug candidate. Various methods can be employed for deuterium incorporation, including:

-

Direct H/D Exchange: This method involves the exchange of a hydrogen atom with a deuterium atom, often catalyzed by an acid, base, or metal catalyst in the presence of a deuterated solvent like D₂O.[14]

-

Reductive Deuteration: This involves the use of deuterium gas (D₂) or other deuterated reducing agents to introduce deuterium into a molecule.

-

Use of Deuterated Building Blocks: Synthesizing the target molecule from starting materials that already contain deuterium at the desired positions.

The choice of synthetic route depends on the specific molecule and the desired position of the deuterium label.

In Vitro Metabolism Studies

In vitro metabolism studies are essential for assessing the metabolic stability of a deuterated compound and for identifying the enzymes responsible for its metabolism.

Protocol 1: Metabolic Stability Assessment in Liver Microsomes

-

Incubation: Incubate the deuterated compound and its non-deuterated counterpart at a specific concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) in the presence of a NADPH-regenerating system.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent compound over time.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are crucial for evaluating the full pharmacokinetic profile of a deuterated drug.

Protocol 2: Pharmacokinetic Study in Rodents

-

Dosing: Administer the deuterated compound and its non-deuterated analog to separate groups of animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method with a deuterated internal standard.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting the results of deuterium labeling studies.

Comparative Pharmacokinetic Data

| Parameter | Non-Deuterated Drug | Deuterated Drug | Fold Change |

| Oral Bioavailability (%) | 25 | 55 | 2.2 |

| Half-Life (h) | 2.5 | 7.0 | 2.8 |

| AUC (ng·h/mL) | 1500 | 4200 | 2.8 |

| Cmax (ng/mL) | 300 | 450 | 1.5 |

Caption: A hypothetical comparison of pharmacokinetic parameters for a non-deuterated drug and its deuterated analog, demonstrating the potential improvements conferred by deuterium labeling.

Visualizing Experimental Workflows and Metabolic Pathways

Caption: The impact of deuterium labeling on metabolic shunting.

Regulatory Landscape and Future Perspectives

The U.S. Food and Drug Administration (FDA) considers deuterated versions of previously approved drugs as new chemical entities (NCEs), making them eligible for five-year market exclusivity. [15][16][17]This regulatory stance has further incentivized the development of deuterated drugs. The approval of deutetrabenazine in 2017 marked a significant milestone, being the first deuterated drug to receive FDA approval. [2][15][18]Since then, other deuterated drugs have been approved, and many more are in various stages of clinical development. [10][15] The "deuterium switch" approach, where an existing drug is deuterated to improve its properties, offers a potentially faster and less risky development pathway, as it can often leverage existing safety and efficacy data of the non-deuterated counterpart. [15] Looking ahead, the application of deuterium labeling is expected to continue to expand. As our understanding of drug metabolism deepens and analytical technologies become more sensitive, the strategic use of deuterium will likely play an even more crucial role in the design of safer and more effective medicines. From early-stage metabolic profiling to late-stage life-cycle management, deuterium labeling stands as a testament to the power of subtle chemical modifications in achieving significant therapeutic advancements.

References

- The Indispensable Role of Deuterium Labeling in Bioanalytical Internal Standards: A Technical Guide. Benchchem.

- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(6), 473–483.

- Deuterated internal standards and bioanalysis. AptoChem.

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238.

- A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies. Benchchem.

- Application of deuterium in drug discovery. Slideshare.

- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed, 28911772.

- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges.

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.

- Pirali, T., & Genazzani, A. A. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry, 62(15), 6539-6540.

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

- Using Deuterium in Drug Discovery: Leaving the Label in the Drug.

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- Application of deuterium in research and development of drugs. Request PDF.

- The Value of Deuter

- Hulikal, V. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process.

- Regulatory Considerations for Deuter

- Deuterated Drugs Are New Chemical Entities. Troutman Pepper Locke - JDSupra.

- Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group.

- FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuter

- Deuterated Standards for LC-MS Analysis.

- Sharma, V. K., & Sharma, R. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(40), 5249–5251.

- Raffa, R. B., Pergolizzi, J. V., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9(10), 440-446.